molecular formula C13H15N3O B13629043 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one

1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one

Katalognummer: B13629043
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: IHOOWFRMKRNYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones.

Wissenschaftliche Forschungsanwendungen

1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one include other imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share structural similarities and often exhibit comparable chemical and biological properties .

Uniqueness

The uniqueness of this compound lies in its specific ethynylphenyl substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

1-[2-(3-ethynylanilino)ethyl]imidazolidin-2-one

InChI

InChI=1S/C13H15N3O/c1-2-11-4-3-5-12(10-11)14-6-8-16-9-7-15-13(16)17/h1,3-5,10,14H,6-9H2,(H,15,17)

InChI-Schlüssel

IHOOWFRMKRNYKG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)NCCN2CCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.